molecular formula C22H24N4O2S2 B2674094 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 863001-01-8

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No.: B2674094
CAS No.: 863001-01-8
M. Wt: 440.58
InChI Key: DLIASRPQVIFNIC-UHFFFAOYSA-N
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Description

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine is a synthetic organic compound featuring a central piperazine ring symmetrically functionalized with two 6-ethoxybenzo[d]thiazole moieties. This molecular architecture incorporates two privileged scaffolds known for significant relevance in medicinal chemistry. The piperazine ring is a common feature in pharmaceuticals, frequently employed to fine-tune solubility, bioavailability, and molecular conformation . The benzo[d]thiazole core is a structurally versatile heterocycle recognized for its diverse biological activities. Research on analogous benzothiazole derivatives has highlighted their potential as antioxidants and their ability to interact with amyloid-β deposits, which are pathological hallmarks of Alzheimer's disease . The incorporation of the benzothiazole structure suggests this compound could serve as a key intermediate or investigative tool in multi-target directed ligand programs for neurodegenerative conditions. Furthermore, benzothiazole derivatives are actively investigated in other therapeutic areas, including oncology and infectious diseases, indicating broad potential utility in preclinical research . The specific substitution with ethoxy groups is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-ethoxy-2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-3-27-15-5-7-17-19(13-15)29-21(23-17)25-9-11-26(12-10-25)22-24-18-8-6-16(28-4-2)14-20(18)30-22/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIASRPQVIFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves the reaction of 6-ethoxybenzo[d]thiazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various research and industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of 1,4-bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves sequential condensation and cyclization steps. Key precursors include:

  • 2-Amino-6-ethoxybenzothiazole : Synthesized via cyclization of 4-ethoxyaniline with thiocyanogen or ammonium thiocyanate under acidic conditions .

  • Piperazine derivatives : Reacted with halogenated benzothiazoles in nucleophilic aromatic substitution (SNAr) reactions. For example:

    Piperazine+2 Chloro 6 ethoxybenzothiazoleBase Solvent1 4 Bis 6 ethoxybenzothiazol 2 yl piperazine\text{Piperazine}+2\text{ Chloro 6 ethoxybenzothiazole}\xrightarrow{\text{Base Solvent}}\text{1 4 Bis 6 ethoxybenzothiazol 2 yl piperazine}

    Yields range from 60–85% depending on solvent (DMF or acetonitrile) and temperature (80–120°C) .

Reactions Involving the Piperazine Core

The piperazine ring undergoes characteristic amine-based transformations:

Alkylation and Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces bis-amide derivatives. For example:

    1 4 Bis 6 ethoxybenzothiazol 2 yl piperazine+2CH COClEt N1 4 Bis 6 ethoxybenzothiazol 2 yl N N diacetylpiperazine\text{1 4 Bis 6 ethoxybenzothiazol 2 yl piperazine}+2\text{CH COCl}\xrightarrow{\text{Et N}}\text{1 4 Bis 6 ethoxybenzothiazol 2 yl N N diacetylpiperazine}

    Reaction conditions: Dichloromethane, room temperature .

Complexation with Metals

The piperazine nitrogen atoms coordinate with transition metals like Cu(II) and Pd(II), forming stable complexes used in catalysis .

Reactivity of the Benzothiazole Moieties

The 6-ethoxybenzothiazole groups participate in electrophilic and nucleophilic reactions:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the benzothiazole ring .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-6-ethoxybenzothiazole derivatives .

Functional Group Modifications

  • Ether Cleavage : The ethoxy group undergoes hydrolysis with HBr/AcOH to form hydroxyl derivatives.

  • Sulfonation : Reacts with sulfonic acid chlorides (e.g., benzenesulfonyl chloride) to produce sulfonated benzothiazoles .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Reaction Type Reagents Products Yield
Suzuki–MiyauraArylboronic acid, Pd(PPh₃)₄5-Aryl-6-ethoxybenzothiazole-piperazine hybrids70–85%
Buchwald–HartwigAryl halides, Pd(OAc)₂/BINAPN-Arylpiperazine derivatives65–78%

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antiproliferative properties. Key modifications include:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .

  • Mannich Bases : Condensation with formaldehyde and secondary amines improves solubility and bioactivity .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photodegradation : UV irradiation in methanol generates 6-hydroxybenzothiazole via demethylation.

Scientific Research Applications

Scientific Research Applications

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine has diverse applications across several domains:

Chemistry

  • Organic Synthesis : It serves as a building block for the synthesis of new materials and compounds.
  • Material Science : The compound is explored for its potential in developing advanced materials due to its unique properties.

Biology

  • Antimicrobial Activity : The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Table 1: Antimicrobial Activity Data
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli4 μg/mL
    Klebsiella pneumoniae2 μg/mL
    Pseudomonas aeruginosa8 μg/mL
    Acinetobacter baumannii0.5 μg/mL
  • Anticancer Properties : Research indicates that it can inhibit the proliferation of various cancer cell lines.

    Table 2: Anticancer Activity Data
    Cell LineIC50 (μM)
    HCC827 (lung cancer)6.26 ± 0.33
    NCI-H358 (lung cancer)6.48 ± 0.11
    WI-38 VA-13 (normal cells)Non-toxic

Medicine

  • Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly infections and cancers.

Industry

  • The compound is utilized in the development of advanced materials and as a precursor for other chemical compounds.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against multi-drug resistant strains, revealing significant antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
  • Evaluation of Anticancer Properties : Research focused on the anticancer properties using both in vitro and in vivo models highlighted that compounds structurally similar to this compound exhibited potent anticancer activities against multiple cancer types.

Mechanism of Action

The mechanism of action of 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action of this compound .

Comparison with Similar Compounds

Antimicrobial Activity

Antitumor Activity

  • Dithiocarboxy Derivatives (): Compounds 4c, 4d, and 4e inhibited HL-60 leukemia cells by 44%, 90%, and 70% at 10 μM, respectively, via dithiocarbamate-metal chelation .
  • Kinase Inhibition (): Thiazolinone-piperazine hybrids (e.g., 5d) inhibited DYRK1A kinase at nanomolar levels (IC50 = 0.041 μM), highlighting the role of arylidene substituents .

Physicochemical and Thermal Properties

  • Thermal Stability: Selenogallate complexes with bis(3-aminopropyl)piperazine () showed varying stability, with {[Ga2Se5]²⁻}∞ chains more stable than {[Ga2Se4]²⁻}∞, suggesting substituent-dependent stability .
  • Crystallography: X-ray diffraction confirmed symmetric structures for nopol-piperazine derivatives (), emphasizing the role of substituents in crystal packing .

Biological Activity

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure

The compound features a piperazine core substituted with two 6-ethoxybenzo[d]thiazole groups. This structural arrangement is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit promising activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli4 μg/mL
Klebsiella pneumoniae2 μg/mL
Pseudomonas aeruginosa8 μg/mL
Acinetobacter baumannii0.5 μg/mL

These results suggest that the compound has a strong inhibitory effect on key pathogens listed by the WHO as critical for antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
HCC827 (lung cancer)6.26 ± 0.33
NCI-H358 (lung cancer)6.48 ± 0.11
WI-38 VA-13 (normal cells)Non-toxic

The compound demonstrated selective cytotoxicity against cancer cells while showing minimal effects on normal cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition of these enzymes leads to bacterial cell death. Furthermore, the anticancer effects may be mediated through the induction of apoptosis in tumor cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study explored the efficacy of various benzothiazole derivatives against multi-drug resistant strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA and VRE .
  • Evaluation of Anticancer Properties : Another research effort focused on evaluating the anticancer properties of benzothiazole derivatives using both in vitro and in vivo models. The study highlighted that compounds with structural similarities to our target compound showed potent anticancer activities against several cancer types, reinforcing the potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzo[d]thiazole derivatives and piperazine. For example:

  • Step 1 : Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to attach ethoxybenzo[d]thiazole moieties to the piperazine core .
  • Step 2 : Optimize solvent systems (e.g., methanol, DCM/H2O mixtures) and catalysts (e.g., CuSO4·5H2O with sodium ascorbate for click chemistry) to enhance reaction efficiency .
  • Step 3 : Monitor reaction progress via TLC and purify using silica gel chromatography (ethyl acetate/hexane gradients) .
    • Table 1 : Example Reaction Optimization Parameters
ParameterOptimal RangeReference Method
SolventDCM/H2O (2:1)Click chemistry
CatalystCuSO4 + sodium ascorbateTriazole synthesis
Temperature25–80°CVaried by reaction type
PurificationSilica gel chromatography (1:8 EtOAc/hexane)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from benzo[d]thiazole appear at δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELX programs for refinement .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-N stretches at ~1250 cm<sup>−1</sup>, C-S bonds at ~650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How does molecular docking analysis predict the interaction between this compound and biological targets such as DNA or enzymes?

  • Methodological Answer :

  • Step 1 : Perform conformational analysis using Spartan06 or similar software to identify the lowest-energy conformer of the compound .
  • Step 2 : Use AutoDock Vina for semi-flexible docking, treating the ligand as flexible and the target (e.g., DNA PDB ID: 1BNA) as rigid .
  • Step 3 : Analyze binding affinities (ΔG) and interaction modes (e.g., π-alkyl interactions, hydrogen bonds). For example, a related piperazine derivative showed ΔG = −7.5 kcal/mol with DNA via interactions at DG4 and DA6 residues .
    • Table 2 : Hypothetical Docking Results (Based on Analogous Studies)
Binding SiteInteraction TypeΔG (kcal/mol)Reference
DNA minor grooveπ-alkyl, H-bonds−7.4
Enzyme active siteVan der Waals, halogen bonds−8.1

Q. What strategies can resolve contradictions in biological activity data between in vitro and computational studies for piperazine-based compounds?

  • Methodological Answer :

  • Strategy 1 : Validate computational predictions (e.g., docking scores) with experimental assays (e.g., agar diffusion for antibacterial activity , MTT assays for cytotoxicity ).
  • Strategy 2 : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing ethoxy groups with halogens) and comparing activity trends .
  • Strategy 3 : Use molecular dynamics simulations to assess binding stability over time, which may explain discrepancies between static docking models and dynamic biological environments .

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